molecular formula C10H9ClO3S B1630334 But-3-yn-1-yl 4-chlorobenzenesulfonate CAS No. 877171-15-8

But-3-yn-1-yl 4-chlorobenzenesulfonate

Cat. No.: B1630334
CAS No.: 877171-15-8
M. Wt: 244.69 g/mol
InChI Key: MXZMYISRJWSFBF-UHFFFAOYSA-N
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Description

But-3-yn-1-yl 4-chlorobenzenesulfonate: is a chemical compound characterized by its unique structure, which includes a but-3-yn-1-yl group attached to a 4-chlorobenzenesulfonate moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with but-3-yn-1-ol and 4-chlorobenzenesulfonyl chloride.

  • Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis.

  • Catalysts: A base such as triethylamine (TEA) is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods:

  • Batch Production: The compound can be produced in batches using the above synthetic route, with careful control of reaction parameters to ensure purity and yield.

  • Purification: Purification steps may include recrystallization or column chromatography to obtain the desired product in high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols or other reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Azides, halides, and other substituted compounds.

Scientific Research Applications

Chemistry: But-3-yn-1-yl 4-chlorobenzenesulfonate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which But-3-yn-1-yl 4-chlorobenzenesulfonate exerts its effects depends on the specific application. In organic synthesis, it often acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

  • But-3-yn-1-yl 4-methylbenzenesulfonate: Similar structure but with a methyl group instead of a chlorine atom.

  • But-3-yn-1-yl 4-nitrobenzenesulfonate: Contains a nitro group instead of a chlorine atom.

This comprehensive overview provides a detailed understanding of But-3-yn-1-yl 4-chlorobenzenesulfonate, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

but-3-ynyl 4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3S/c1-2-3-8-14-15(12,13)10-6-4-9(11)5-7-10/h1,4-7H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZMYISRJWSFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650010
Record name But-3-yn-1-yl 4-chlorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877171-15-8
Record name But-3-yn-1-yl 4-chlorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-butyn-1-ol (365 g, 5.21 mol), triethylamine (526 g, 5.21 mol), and toluene (419 mL) was added to a cooled (0-5° C.) stirred solution of 4-chlorobenzenesulfonyl chloride (1.0 kg, 4.74 mol) and toluene (2.10 L). The reaction temperature was maintained below 20° C. during the addition. Precipitation of triethylamine hydrochloride salt occurred during the reaction. The reaction mixture was stirred at room temperature for 2-4 h. The triethylamine hydrochloride byproduct was separated by filtration and washed with toluene (2×350 mL). The combined filtrates were concentrated to remove toluene under reduced pressure above 45° C. to maintain the residue as a liquid. 2-Propanol (1.20 L) was added to the residue and the stirred solution was cooled to 20-25° C. Water (1.80 L) was added over 15 m. The slurry of product and solvent was cooled to 0-5° C. and stirred for 1 h. The white solid product was collected by filtration, washed with 33% aqueous 2-propanol (v/v), and vacuum dried to give 4-chloro-benzenesulfonic acid but-3-ynyl ester with 99% purity (as determined by HPLC.
Quantity
365 g
Type
reactant
Reaction Step One
Quantity
526 g
Type
reactant
Reaction Step One
Quantity
419 mL
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
2.1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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